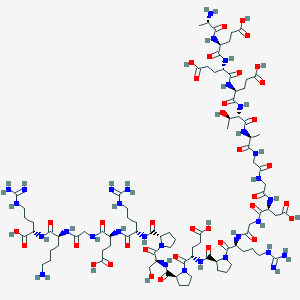![molecular formula C8H5N3S B055643 3-Aminothieno[3,2-b]pyridine-6-carbonitrile CAS No. 116538-96-6](/img/structure/B55643.png)
3-Aminothieno[3,2-b]pyridine-6-carbonitrile
説明
3-Aminothieno[3,2-b]pyridine-6-carbonitrile is a chemical compound with the molecular formula C8H5N3S . It is a member of the fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides has been presented . The oxidation proceeded by different mechanistic pathways, and different products were formed, depending on the nature of solvents used .Molecular Structure Analysis
The molecular structure of 3-Aminothieno[3,2-b]pyridine-6-carbonitrile consists of a thieno[3,2-b]pyridine ring attached to an amino group at the 3-position and a carbonitrile group at the 6-position .科学的研究の応用
Application in Organic Chemistry
Summary of the Application
“3-Aminothieno[3,2-b]pyridine-2-carboxamides” is used in the study of unusual oxidative dimerization . This compound is subjected to noncatalyzed, regio- and stereoselective hypochlorite oxidation .
Methods of Application
The oxidation process is dependent on the nature of solvents used . The exact experimental procedures and technical details are not provided in the source.
Results or Outcomes
The oxidation proceeded by different mechanistic pathways, and different products were formed . The structure of products, kinetics and dynamics of intramolecular processes, and biological activity of products are discussed .
Application in Medicinal Chemistry
Summary of the Application
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine series have been synthesized and their effects on human tumor cells growth, cell cycle analysis, apoptosis and evaluation of toxicity using non-tumor cells have been studied .
Methods of Application
Three aminodi(hetero)arylamines were prepared via a palladium-catalyzed C-N Buchwald-Hartwig coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with different bromonitrobenzenes, followed by reduction of the nitro groups of the coupling products to the corresponding amino compounds .
Results or Outcomes
The aminodi(hetero)arylamines thus obtained were evaluated for their growth inhibitory effect on four human tumor cell lines . The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .
Application in Antioxidant Activity Study
Summary of the Application
Aminodiarylamines in the thieno[3,2-b]pyridine series have been studied for their antioxidant activity . This includes radical scavenging activity, lipid peroxidation inhibition, and redox profile .
Methods of Application
The antioxidant activity of the aminodi(hetero)arylamines, prepared by C–N coupling of the methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes and further reduction of the obtained nitro compounds, was evaluated by chemical, biochemical, and electrochemical assays .
Results or Outcomes
The aminodi(hetero)arylamine with the amino group ortho to the NH and a methoxy group in para, was the most efficient in radical scavenging activity (RSA, 63mM) and reducing power (RP, 33mM) .
Application in Synthesis of Tetracyclic Compounds
Summary of the Application
3-Aminothieno[3,2-b]pyridine-2-carboxylate has been used in the first metal-free synthesis of tetracyclic pyrido and pyrazino thienopyrimidinone molecules .
Methods of Application
Several new tetracyclic compounds were synthesized from 3-aminothieno[3,2-b]pyridine-2-carboxylate . The molecular diversity was enlarged by Suzuki cross-coupling .
Results or Outcomes
The synthesized tetracyclic compounds were shown to be inhibitors of the vascular endothelial growth factor receptor (VEGFR-2) related to angiogenesis and metastasis .
Application in Medicinal Chemistry for Asthma and COPD Treatment
Summary of the Application
Pyridothienopyrimidines hybrids, which can be synthesized from 3-Aminothieno[3,2-b]pyridine-2-carboxylate, act as promising inhibitors of phosphodiesterase IV . This is a target for the treatment of asthma and chronic obstructive pulmonary disease .
Application in LIMK1 Inhibition
Summary of the Application
3-Aminobenzo[b]thiophene-2-carboxamides, which can be synthesized from 3-Aminothieno[3,2-b]pyridine-2-carboxylate, have been identified as LIMK1 inhibitors .
Methods of Application
The exact methods of application or experimental procedures are not provided in the source .
Results or Outcomes
Further elaboration has seen the 7-phenyl-4-aminobenzothieno[3,2-d]pyrimidine emerge as a LIMK1 inhibitor lead candidate .
Application in Oxidative Dimerization
Summary of the Application
The compound is used in the study of unusual oxidative dimerization . This involves noncatalyzed, regio- and stereoselective hypochlorite oxidation .
Results or Outcomes
Application in Anticancer Therapies
Summary of the Application
Thienopyridine derivatives, which can be synthesized from 3-Aminothieno[3,2-b]pyridine-6-carbonitrile, have shown promising anticancer properties . They were shown to be inhibitors of the vascular endothelial growth factor receptor (VEGFR-2) related to angiogenesis and metastasis . These compounds are also involved in cyclin dependent kinase (CDK4) and many other anti-cancer therapies .
Results or Outcomes
The synthesized thienopyridine derivatives were shown to be inhibitors of the vascular endothelial growth factor receptor (VEGFR-2) related to angiogenesis and metastasis .
Safety And Hazards
特性
IUPAC Name |
3-aminothieno[3,2-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-2-5-1-7-8(11-3-5)6(10)4-12-7/h1,3-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMHPSBWIFCVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC=C2N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552926 | |
| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
CAS RN |
116538-96-6 | |
| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116538-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminothieno[3,2-b]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)



